molecular formula C14H12F3N3O3 B1373650 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate CAS No. 1221724-50-0

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate

Cat. No.: B1373650
CAS No.: 1221724-50-0
M. Wt: 327.26 g/mol
InChI Key: DITDVVTVGHWBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C14H12F3N3O3 and a molecular weight of 327.26 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a phenylcarbamate moiety, and a dihydropyrimidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to potent biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate
  • 2,2,2-trifluoroethyl formate
  • 2,2,2-trifluoroethyl ether
  • 2,2,2-trifluoroethanol

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both a trifluoroethyl group and a dihydropyrimidinone ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)9-23-13(22)19-11-4-1-3-10(7-11)8-20-6-2-5-18-12(20)21/h1-7H,8-9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDVVTVGHWBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)CN2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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